phosphanium bromide CAS No. 21331-68-0](/img/structure/B13146817.png)
[2-(Morpholin-4-yl)ethyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholin-4-yl)ethylphosphanium bromide is a chemical compound that features a morpholine ring attached to an ethyl group, which is further connected to a triphenylphosphonium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with 2-(bromomethyl)morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Reactants: Triphenylphosphine and 2-(bromomethyl)morpholine.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C).
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.
Industrial Production Methods
Industrial production of 2-(Morpholin-4-yl)ethylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Morpholin-4-yl)ethylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium group back to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and morpholine derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(Morpholin-4-yl)ethylphosphanium bromide is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Biology
In biological research, this compound is explored for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying cellular processes and pathways.
Medicine
In medicinal chemistry, 2-(Morpholin-4-yl)ethylphosphanium bromide is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of bioactive molecules with pharmacological properties.
Industry
Industrially, the compound is utilized in the development of new materials and catalysts. Its unique structure allows for the design of innovative compounds with specific properties.
作用機序
The mechanism of action of 2-(Morpholin-4-yl)ethylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium moiety can facilitate the compound’s entry into cells, where it can exert its effects by modulating biochemical pathways. The morpholine ring may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A related compound with similar reactivity but lacking the morpholine moiety.
Morpholine: A simpler compound that contains only the morpholine ring without the phosphonium group.
[2-(Morpholin-4-yl)ethyl]phosphine: A compound similar to 2-(Morpholin-4-yl)ethylphosphanium bromide but with different substituents on the phosphine group.
Uniqueness
The uniqueness of 2-(Morpholin-4-yl)ethylphosphanium bromide lies in its combination of a morpholine ring and a triphenylphosphonium group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
特性
CAS番号 |
21331-68-0 |
|---|---|
分子式 |
C24H27BrNOP |
分子量 |
456.4 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H27NOP.BrH/c1-4-10-22(11-5-1)27(23-12-6-2-7-13-23,24-14-8-3-9-15-24)21-18-25-16-19-26-20-17-25;/h1-15H,16-21H2;1H/q+1;/p-1 |
InChIキー |
APDBCNNROABXGZ-UHFFFAOYSA-M |
正規SMILES |
C1COCCN1CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


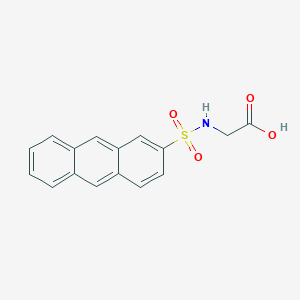
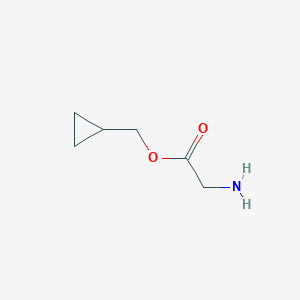
![2-Methoxythiazolo[4,5-b]pyridine](/img/structure/B13146766.png)
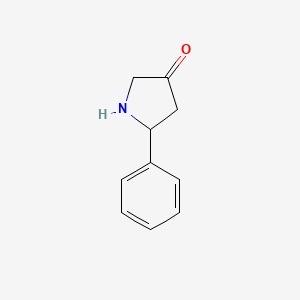
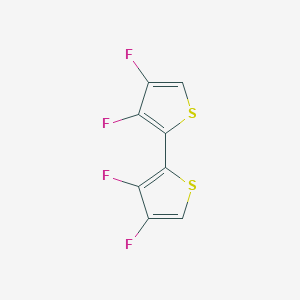
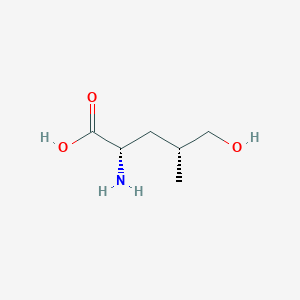
![4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146783.png)
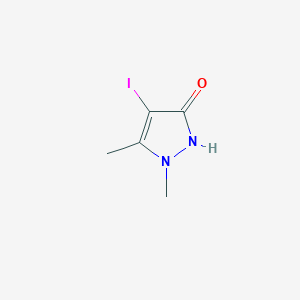
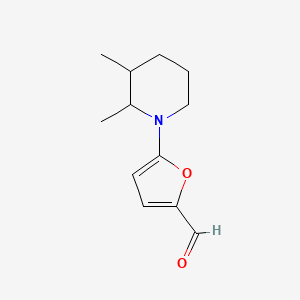

![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
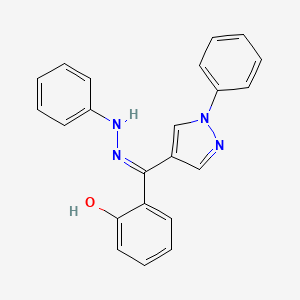
![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)
